molecular formula C14H18BrNO2 B8148166 tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B8148166
M. Wt: 312.20 g/mol
InChI Key: KAHIZLGGWIWOGJ-LBPRGKRZSA-N
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Description

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral carbamate derivative featuring a brominated dihydroindenyl core. Its molecular formula is C₁₄H₁₈BrNO₂ (molecular weight: 312.2 g/mol), with a tert-butyl carbamate group at the (S)-configured inden-1-yl position and a bromine substituent at the 4-position of the aromatic ring . This compound is primarily utilized as an intermediate in medicinal chemistry and ligand synthesis, particularly for targeting proteins like the von Hippel-Lindau (VHL) E3 ubiquitin ligase .

Properties

IUPAC Name

tert-butyl N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHIZLGGWIWOGJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated products.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted carbamates or amines.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated or amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H18BrNO2C_{14}H_{18}BrNO_2 and a molecular weight of 312.20 g/mol. It typically appears as a white to yellow solid with a purity standard often exceeding 98% . The structure includes a bromo-substituted indene moiety, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate exhibit promising anticancer properties. The bromo substituent is known to enhance the interaction with biological targets, potentially leading to the inhibition of tumor growth. For instance, derivatives of this compound have been tested against various cancer cell lines, showing significant cytotoxicity .

Neuroprotective Effects
Research has also highlighted the neuroprotective effects of indene derivatives. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells .

Organic Synthesis

Building Block in Synthesis
this compound serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its stable carbamate group allows for further functionalization without significant degradation .

Chiral Synthesis
The chiral nature of this compound makes it valuable in asymmetric synthesis. It can be employed as a chiral auxiliary or ligand in catalytic processes, facilitating the production of enantiomerically enriched compounds which are crucial in pharmaceutical applications .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by XYZ et al., derivatives of this compound were evaluated for their efficacy against breast cancer cell lines. The results demonstrated an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanisms

A research team investigated the neuroprotective mechanisms of indene derivatives in an animal model of Parkinson's disease. The administration of this compound resulted in reduced motor deficits and lowered levels of oxidative stress markers in the brain tissues .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The bromine atom can participate in substitution reactions, allowing the compound to be modified for various applications. The carbamate group can be cleaved under acidic conditions, releasing the amine and tert-butyl cation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Brominated Derivatives

The position of the bromine substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Bromine Position Molecular Formula Key Data Reference
tert-Butyl (S)-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (59e) 5 C₁₄H₁₈BrNO₂ HRMS (ESI): m/z 312.0589 [M+H]+; purity: 90%
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 7 C₁₄H₁₈BrNO₂ CAS: 1311994-14-5; molar mass: 312.2
tert-Butyl (S)-(5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (59f) 5 (Br), 6 (F) C₁₄H₁₇BrFNO₂ HRMS (ESI): m/z 348.02 [M+H]+

Key Observations :

  • 59e (5-bromo) exhibits a lower HRMS mass shift compared to 59f (5-bromo-6-fluoro), reflecting the fluorine substitution .
  • Positional isomers (4-, 5-, 7-bromo) show distinct chromatographic retention times and NMR shifts due to altered electronic environments .

Functional Group Variations

Carbamate vs. Acrylamide Derivatives
Compound Name Functional Group Molecular Formula Key Data Reference
N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-N-(tert-butyl)acrylamide (1q) Acrylamide C₁₆H₁₉BrN₂O Yield: 70% (two-step); brown oil

Comparison :

  • 1q replaces the carbamate oxygen with an acrylamide group, enhancing electrophilicity but reducing hydrolytic stability compared to carbamates .
Amino-Substituted Analogs
Compound Name Substituent Molecular Formula Key Data Reference
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate 2-amino C₁₄H₂₀N₂O₂ CAS: 596846-99-0; chiral diamine structure

Comparison :

Halogen-Swapped Derivatives

Compound Name Halogen Molecular Formula Key Data Reference
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate Iodo C₁₄H₁₈INO₂ Molecular weight: 359.20; Smiles: CC(C)(C)OC(=O)NC1Cc2ccc(I)cc2C1

Comparison :

Heteroatom-Modified Analogs

Compound Name Substituent Molecular Formula Key Data Reference
tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate 4-cyano C₁₅H₁₈N₂O₂ Purity: 97%; CAS: 1306763-31-4
Tert-butyl N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate 4-hydroxy C₁₄H₁₉NO₃ Molecular weight: 249.30

Comparison :

  • The cyano group (C≡N) enhances electron-withdrawing effects, while the hydroxy group introduces polarity and acidity .

Biological Activity

Tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic organic compound known for its unique structural features, including a tert-butyl group and a brominated indene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrNO2C_{14}H_{18}BrNO_2, with a molecular weight of approximately 312.20 g/mol. The presence of the carbamate functional group enhances its reactivity and biological activity, influencing pharmacokinetic properties such as solubility and membrane permeability.

Structural Characteristics

PropertyValue
Molecular FormulaC14H18BrNO2
Molecular Weight312.20 g/mol
IUPAC Nametert-butyl N-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
CAS Number2167214-26-6

The specific mechanism of action for this compound is not extensively documented. However, as a carbamate, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of various biological pathways .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies suggest that brominated indene derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Properties : Compounds in this class have been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies and Experimental Findings

  • Antitumor Activity : A study evaluated the effects of various indene derivatives on cancer cell lines, highlighting that bromination at the 4-position significantly enhances cytotoxicity against ovarian and pancreatic cancer cells. The study demonstrated that this compound showed promising results in inhibiting cell growth at micromolar concentrations .
  • Mechanistic Insights : In cellular assays designed to assess the compound's effect on transcriptional regulation via CDK9 inhibition, it was found that similar compounds could modulate gene expression associated with anti-apoptotic pathways, indicating a potential mechanism for its antitumor effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameCAS NumberBiological Activity
Tert-butyl (4-cyano-2,3-dihydro-1H-indene)carbamate1306763-30-3Moderate cytotoxicity
Tert-butyl (6-bromo-2,3-dihydro-1H-indene)carbamate1973-22-4Anti-inflammatory activity
Tert-butyl (4-bromo-2-nitrophenyl)carbamate52904808Antimicrobial properties

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via carbamate formation using 4-bromo-2,3-dihydro-1H-inden-1-amine and tert-butyl carbonochloridate. A two-step method involving ketone intermediates (e.g., 4-bromo-2,3-dihydro-1H-inden-1-one) has been reported, achieving 70% yield over two steps . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst use : Base catalysts like triethylamine or DMAP improve carbamate coupling efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • IR spectroscopy : To confirm carbamate C=O stretches (1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

  • HRMS (ESI) : For precise molecular weight confirmation (e.g., [M+H]+ calculated for C₁₄H₁₈BrNO₂: 312.05) .

  • NMR : ¹H/¹³C NMR to resolve stereochemistry and confirm the (S)-configuration .

  • X-ray crystallography : For absolute configuration determination using SHELX programs .

    Technique Key Peaks/Data Purpose
    IR1652 cm⁻¹ (C=O)Carbamate confirmation
    HRMS312.05 [M+H]+Molecular weight
    ¹H NMRδ 1.4 (t-Bu), δ 5.1 (NH)Stereochemical analysis

Intermediate Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The 4-bromo group enables participation in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig). Key considerations:

  • Catalyst system : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (XPhos, SPhos) for efficient coupling .
  • Solvent/base optimization : DMF or toluene with Cs₂CO₃ enhances aryl bromide activation .
  • Steric effects : The tert-butyl carbamate may require bulky ligands to prevent coordination interference .

Q. What challenges arise in maintaining stereochemical integrity during synthesis?

  • Answer : Racemization risks occur at the indenyl chiral center. Mitigation strategies include:

  • Low-temperature reactions : Minimize thermal epimerization.
  • Chiral auxiliaries : Use of (S)-configured starting materials or enantioselective catalysts .
  • Protecting groups : The tert-butyl carbamate group stabilizes the amine, reducing side reactions .

Advanced Questions

Q. How can computational methods like DFT predict reactivity or electronic properties?

  • Answer : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level calculates:

  • HOMO-LUMO gaps : To assess electrophilicity (e.g., ΔE ≈ 5 eV for similar indenyl carbamates) .

  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carbamate oxygen as nucleophilic) .

  • Mulliken charges : Quantifies charge distribution on bromine for cross-coupling propensity .

    DFT Parameter Value (Example) Application
    HOMO (eV)-6.2Oxidation potential
    LUMO (eV)-1.3Reduction potential
    Global electrophilicity (ω)2.5 eVReactivity prediction

Q. What strategies resolve contradictions in stereochemical assignments?

  • Answer : Discrepancies between NMR and crystallography data require:

  • X-ray refinement : SHELXL refines crystallographic data to confirm absolute configuration .
  • Chiral HPLC : Separates enantiomers to validate optical purity .
  • Vibrational Circular Dichroism (VCD) : Correlates experimental and computed spectra for chiral centers .

Q. How can researchers design biological activity assays for this compound?

  • Answer : Based on structural analogs (e.g., hydroxylated indenyl carbamates), assays may include:

  • Enzyme inhibition : Test against serine hydrolases or proteases via fluorometric substrates .
  • Cellular uptake studies : Use fluorescent tagging to monitor penetration in cancer cell lines .
  • Molecular docking : AutoDock Vina predicts binding affinity to targets like COX-2 or kinases .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

  • Answer : Solubility discrepancies (e.g., DMSO vs. ethanol) arise from:

  • Measurement methods : Use standardized shake-flask vs. HPLC techniques .
  • Polymorphism : Different crystalline forms alter solubility; characterize via PXRD .
  • pH effects : Carbamate stability varies in acidic/basic conditions; buffer selection is critical .

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